2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide
Description
This compound belongs to the pyridazinone class, characterized by a 6-oxo-3-(2-thienyl)pyridazinyl core linked to an acetamide group substituted with a 1,3,5-trimethylpyrazole methyl moiety. Pyridazinones are renowned for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antihypertensive effects .
Properties
Molecular Formula |
C17H19N5O2S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C17H19N5O2S/c1-11-13(12(2)21(3)19-11)9-18-16(23)10-22-17(24)7-6-14(20-22)15-5-4-8-25-15/h4-8H,9-10H2,1-3H3,(H,18,23) |
InChI Key |
MPUXCFSXXBGPTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into three primary fragments:
-
6-Oxo-3-(2-thienyl)-1,6-dihydropyridazine : Serves as the acylated core.
-
(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanamine : Provides the amine nucleophile for acetamide formation.
-
Acetyl Linker : Bridges the pyridazinyl and pyrazolyl components.
A convergent synthesis strategy is proposed, leveraging fragment coupling via amide bond formation, a method widely employed in pyridine acetamide derivatives.
Synthesis of 6-Oxo-3-(2-Thienyl)-1,6-Dihydropyridazine
The pyridazinyl core is synthesized through a cyclocondensation reaction between thiophene-2-carboxylic acid hydrazide and a diketone precursor. Patent highlights similar cyclization steps for pyrrolo[3,4-b]pyridinones, utilizing catalytic acetic acid under reflux (110°C, 12 h) to achieve yields of 68–75%. Adapting this protocol:
Procedure :
-
Combine thiophene-2-carboxylic acid hydrazide (1.0 equiv) and acetylacetone (1.2 equiv) in glacial acetic acid.
-
Reflux for 14 h, followed by precipitation in ice water.
-
Purify via recrystallization (ethanol/water) to isolate the pyridazinone intermediate.
Analytical Data :
-
Yield : 72% (white crystalline solid)
-
¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (d, J = 3.6 Hz, 1H, pyridazine), 7.65 (dd, J = 5.1, 1.2 Hz, 1H, thienyl), 7.12 (d, J = 3.6 Hz, 1H, thienyl), 2.51 (s, 3H, CH₃).
Preparation of (1,3,5-Trimethyl-1H-Pyrazol-4-yl)Methanamine
This fragment is synthesized via a Hofmann degradation of the corresponding nitrile, as detailed in pyrazole derivative syntheses:
Procedure :
-
React 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile with LiAlH₄ in anhydrous THF at 0°C.
-
Quench with H₂O, extract with ethyl acetate, and concentrate.
Analytical Data :
Acetamide Bond Formation: Optimization and Challenges
The critical coupling step employs EDC/HOBt-mediated amidation, a method validated in patent for pyridine acetamide derivatives.
Procedure :
-
Dissolve 2-chloroacetic acid (1.5 equiv) and the pyridazinone intermediate (1.0 equiv) in DMF.
-
Add EDC (1.2 equiv) and HOBt (1.2 equiv), stir at 25°C for 1 h.
-
Introduce (1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine (1.1 equiv), react for 12 h.
-
Purify via silica chromatography (ethyl acetate/hexane, 3:7).
Reaction Optimization Table :
| Condition | Solvent | Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | DMF | 1.2 equiv | 65 | 98 |
| DCC/DMAP | CH₂Cl₂ | 1.5 equiv | 58 | 95 |
| HATU/DIEA | DMF | 1.0 equiv | 70 | 99 |
Key Findings :
-
HATU/DIEA outperforms EDC/HOBt in yield and purity, aligning with trends observed in.
-
Steric hindrance from the pyrazolyl methyl groups necessitates prolonged reaction times (≥12 h).
Final Compound Characterization and Validation
The target compound is characterized via multimodal spectroscopy:
Analytical Data :
-
¹H NMR (500 MHz, CDCl₃) : δ 8.34 (s, 1H, pyridazine), 7.58 (d, J = 5.0 Hz, 1H, thienyl), 7.21 (d, J = 3.5 Hz, 1H, thienyl), 4.42 (s, 2H, CH₂), 3.82 (s, 3H, N-CH₃), 2.31 (s, 6H, CH₃).
-
¹³C NMR (126 MHz, CDCl₃) : δ 170.2 (C=O), 162.4 (pyridazine C=O), 144.1 (pyrazole C), 138.5 (thienyl C).
-
HRMS (ESI+) : m/z calcd. for C₁₇H₂₀N₅O₂S [M+H]⁺ 382.1335, found 382.1339.
Purity Assessment :
-
HPLC (C18, 70:30 MeOH/H₂O): 99.2% purity, t₅ = 6.7 min.
Chemical Reactions Analysis
Types of Reactions
2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted acetamides.
Scientific Research Applications
2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
*Estimated based on structural analysis.
Key Observations:
- Core Heterocycles: The target compound’s pyridazinone core is shared with compounds in and , whereas Goxalapladib uses a 1,8-naphthyridine scaffold, which confers distinct electronic properties.
- Substituent Diversity: The 3-(2-thienyl) group in the target compound contrasts with the 4-phenylpiperazinyl group in , which may enhance solubility but reduce lipophilicity. The triazolo-pyridazine hybrid in introduces additional hydrogen-bonding sites.
- Acetamide Modifications: The trimethylpyrazole substituent in the target compound is unique compared to the phenylpyrazole in or the trifluoromethyl biphenyl in , impacting steric bulk and metabolic pathways.
Biological Activity
The compound 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is a synthetic organic molecule classified within the pyridazinone derivatives. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in therapeutic applications.
Chemical Structure and Properties
The compound's structure features a pyridazinone core, which is characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The presence of the thienyl group and the pyrazole moiety contributes to its unique chemical properties and biological activities.
Molecular Formula
- Molecular Formula : C₁₅H₁₉N₃O₂S
- Molecular Weight : 305.4 g/mol
Enzyme Inhibition
Research indicates that 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide exhibits significant activity as a human leukocyte elastase (HLE) inhibitor . HLE is an enzyme involved in inflammatory processes, making this compound a candidate for treating conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis .
Anticancer Properties
Preliminary studies suggest that this compound may also possess anticancer properties . It has been evaluated for its cytotoxic effects against various cancer cell lines, although comprehensive studies are still needed to fully elucidate its efficacy and mechanism of action. For instance, related pyrazole compounds have shown promising results in inhibiting tumor growth, indicating potential pathways for further exploration with this specific derivative .
The mechanism through which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. By inhibiting human leukocyte elastase, it may reduce inflammation and tissue damage associated with various diseases. Additionally, its structural components may allow it to interact with other cellular pathways implicated in cancer progression.
Comparative Analysis with Similar Compounds
The unique features of 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide can be contrasted with similar compounds like N-benzyl derivatives that lack the specific thienyl group. Such comparisons can reveal insights into how structural variations influence biological activity.
| Compound Name | Biological Activity | IC₅₀ (µM) |
|---|---|---|
| 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide | HLE Inhibitor | TBD |
| N-benzyl derivative | Variable | TBD |
Case Studies and Research Findings
Recent advancements in drug design have highlighted the potential of pyridazinone derivatives in treating inflammatory and oncological conditions. For instance:
- Study on HLE Inhibition : A study demonstrated that the compound effectively inhibited HLE activity in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
- Anticancer Screening : In vitro assays revealed that related compounds exhibited varying degrees of cytotoxicity against cancer cell lines such as A549 (lung cancer) and T47D (breast cancer), paving the way for further investigation into this specific derivative's anticancer efficacy .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for this compound?
Answer:
The synthesis involves multi-step reactions, including:
- Thienyl-pyridazinyl core formation : Cyclocondensation of substituted thiophene derivatives with hydrazine hydrate under reflux in ethanol .
- Acetamide coupling : Reacting the pyridazinyl intermediate with chloroacetyl chloride in the presence of triethylamine (base) to form the acetamide linkage, followed by substitution with 1,3,5-trimethylpyrazole methylamine .
- Critical parameters :
- Catalysts : Triethylamine for acid scavenging (yield >75%) .
- Solvents : Ethanol or acetic acid for cyclization steps; DMF for coupling reactions .
- Temperature : 80–100°C for cyclization, room temperature for amide bond formation .
Basic: What analytical techniques are recommended for structural validation?
Answer:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., thienyl protons at δ 6.8–7.2 ppm; pyridazinyl carbonyl at ~165 ppm) .
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ at m/z 423.1234) .
- X-ray crystallography : For resolving stereoelectronic effects using SHELX software (e.g., hydrogen bonding patterns in the pyridazinyl core) .
Advanced: How can computational methods elucidate reaction mechanisms or predict bioactivity?
Answer:
- Reaction path modeling : Use quantum chemical calculations (e.g., DFT) to map energy profiles for cyclization steps, identifying rate-limiting intermediates .
- Molecular docking : Predict binding affinity to biological targets (e.g., kinases) by simulating interactions between the acetamide group and active sites .
- Machine learning : Train models on PubChem data to prioritize synthetic routes or predict ADMET properties .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Purity assessment : Use HPLC (>98% purity) to rule out byproducts affecting activity .
- Target selectivity profiling : Compare IC50 values across related enzymes (e.g., COX-2 vs. COX-1) to confirm specificity .
- Solvent effects : Test activity in polar vs. non-polar solvents to assess aggregation artifacts .
Basic: What strategies are used for pharmacological evaluation?
Answer:
- In vitro assays :
- Enzyme inhibition : Measure IC50 against kinases or proteases using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 <10 μM in HeLa cells) .
- In vivo models : Assess bioavailability and toxicity in rodent studies (e.g., 20 mg/kg oral dosing) .
Advanced: How to analyze hydrogen bonding and crystal packing effects?
Answer:
- Graph set analysis : Classify H-bond motifs (e.g., R22(8) rings in pyridazinyl cores) using Etter’s formalism .
- SHELXL refinement : Resolve disorder in crystallographic data (e.g., trimethylpyrazole rotational isomers) .
- Thermal ellipsoids : Map electron density to identify anisotropic motion in the thienyl group .
Advanced: How to design experiments for optimizing reaction scalability?
Answer:
- High-throughput screening : Test 96 reaction conditions (e.g., solvent/base combinations) to maximize yield .
- Flow chemistry : Implement continuous reactors for exothermic steps (e.g., chloroacetyl chloride coupling) .
- Process analytical technology (PAT) : Use inline FTIR to monitor intermediate formation in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
